molecular formula C10H13F2N3O B6948494 N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide

N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B6948494
M. Wt: 229.23 g/mol
InChI Key: BAUHXNKZPNUMLJ-UHFFFAOYSA-N
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Description

N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrole ring and a piperidine ring, both of which are functionalized with fluorine atoms and an amide group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c11-10(12)3-5-13-6-8(10)15-9(16)7-2-1-4-14-7/h1-2,4,8,13-14H,3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHXNKZPNUMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)NC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor with fluorinating agents to introduce the fluorine atoms at the desired positions.

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized separately through a series of reactions involving the cyclization of appropriate precursors.

    Coupling Reaction: The piperidine and pyrrole rings are then coupled together using amide bond formation reactions, often involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the amide group or the pyrrole ring to yield reduced forms of the compound.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.

Major Products:

    Oxidation Products: Various oxidized derivatives of the pyrrole ring.

    Reduction Products: Reduced forms of the amide group or pyrrole ring.

    Substitution Products: Compounds with substituted functional groups on the piperidine ring.

Scientific Research Applications

Chemistry: N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms and amide group play crucial roles in these interactions, influencing the binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • N-(4-fluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide
  • N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxylate
  • N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxylamide

Uniqueness: N-(4,4-difluoropiperidin-3-yl)-1H-pyrrole-2-carboxamide is unique due to the presence of two fluorine atoms on the piperidine ring, which significantly alters its chemical and biological properties compared to similar compounds. This structural feature can enhance the compound’s stability, reactivity, and binding affinity to specific targets, making it a valuable compound for various applications.

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